
5-(3,4-Dichlorophenyl)-1-pentene, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dichlorophenyl)-1-pentene, 97% (5-DC-1-Pentene) is a chemical compound that has been widely used in scientific research and laboratory experiments. It is an organochlorine compound, consisting of a pentene molecule with a 3,4-dichlorophenyl substituent. As a highly reactive compound, 5-DC-1-Pentene is often used as a starting material for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
5-DC-1-Pentene has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used as a starting material for the synthesis of other organochlorine compounds. Additionally, it has been used as a reagent in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 5-DC-1-Pentene is not well understood. However, it is believed that the compound acts as an electrophile, reacting with nucleophiles such as amines and alcohols to form a variety of adducts. Additionally, it is believed that the compound can act as a catalyst in certain reactions, promoting the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DC-1-Pentene are not well understood. However, it is known that the compound can be toxic if ingested or inhaled, and can cause irritation to the eyes, skin, and respiratory system. Additionally, it has been linked to liver and kidney damage in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-DC-1-Pentene in laboratory experiments is its high reactivity. This makes it an ideal starting material for the synthesis of various compounds. Additionally, its relatively low cost and availability make it an attractive option for research applications.
However, there are some limitations to using 5-DC-1-Pentene in laboratory experiments. The compound is highly toxic, and proper safety precautions must be taken when handling it. Additionally, the compound can be difficult to handle and store due to its volatility.
Direcciones Futuras
There are a number of potential future directions for research on 5-DC-1-Pentene. These include further investigation of its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of the compound in various industries. Additionally, research could be conducted to explore the potential for using the compound as a starting material for the synthesis of other compounds. Finally, further research could be conducted to explore the potential for using the compound as a catalyst in various reactions.
Métodos De Síntesis
5-DC-1-Pentene can be synthesized from 1-pentene and 3,4-dichlorophenol. The reaction involves the formation of a chloroalkene intermediate, which is then hydrolyzed to form the desired product. The reaction is carried out in anhydrous conditions, and the reaction time is typically between 8 and 16 hours. The yield of the reaction is typically around 97%.
Propiedades
IUPAC Name |
1,2-dichloro-4-pent-4-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2/c1-2-3-4-5-9-6-7-10(12)11(13)8-9/h2,6-8H,1,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFMPJVCKKILOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

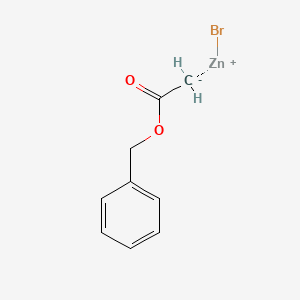

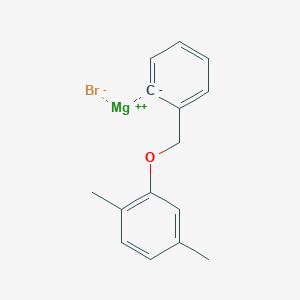


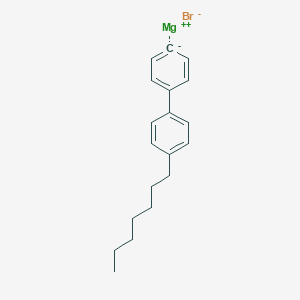
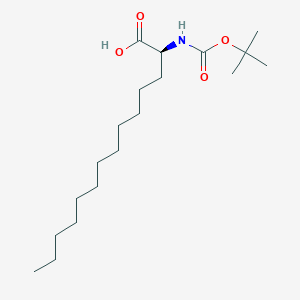


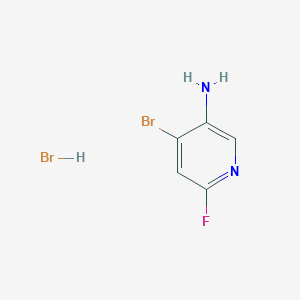
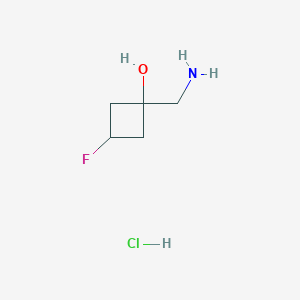
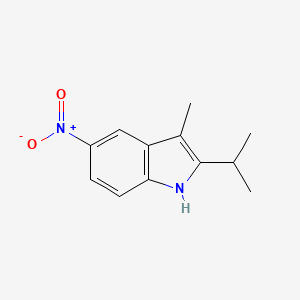
![1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane](/img/structure/B6295008.png)
![3-Methylsulfanylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B6295019.png)